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Compound of Interest

Compound Name: (-)-Epiafzelechin

Cat. No.: B191172 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
(-)-Epiafzelechin is a flavan-3-ol, a class of flavonoids renowned for their diverse biological

activities. It is a catechin derivative with a (2R,3R)-configuration.[1] As a plant metabolite, (-)-
Epiafzelechin is found in various natural sources, including but not limited to Camellia sinensis

(tea), Celastrus paniculatus, and the root bark of Cassia sieberiana.[1][2][3] The growing

interest in its potential therapeutic applications, such as its anti-inflammatory and antioxidant

properties, necessitates a thorough understanding of its physicochemical characteristics.[2][3]

[4] This technical guide provides a comprehensive overview of the core physicochemical

properties of (-)-Epiafzelechin, complete with quantitative data, detailed experimental

protocols, and visualizations of potential signaling pathways.

Physicochemical Properties
The physicochemical properties of a compound are critical in drug development, influencing its

absorption, distribution, metabolism, and excretion (ADME) profile. The following tables

summarize the key quantitative data for (-)-Epiafzelechin.
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Property Value Source

Molecular Formula C₁₅H₁₄O₅ PubChem[1]

Molecular Weight 274.27 g/mol PubChem[1]

Physical Description
Solid, White to off-white

powder

Human Metabolome

Database, ChemicalBook[1][5]

Melting Point 240 - 243 °C
Human Metabolome

Database[1]

241 °C (decomposed) ChemicalBook[5][6]

248-251 °C CAS Common Chemistry[7]

Boiling Point (Predicted) 583.4 ± 50.0 °C ChemicalBook[5][6]

Density (Predicted) 1.492 ± 0.06 g/cm³ ChemicalBook[5][6]

Solubility and Partitioning
Property Value Source

Water Solubility (Estimated) 8200 mg/L @ 25 °C The Good Scents Company[8]

Solubility in Organic Solvents

Soluble in Chloroform,

Dichloromethane, Ethyl

Acetate, DMSO, Acetone

ChemicalBook[5][6]

logP (o/w) (Estimated) 1.090 The Good Scents Company[8]

Acidity and Spectral Data
Property Value Source

pKa (Strongest Acidic,

Predicted)
9.15

Human Metabolome

Database[9]

Collision Cross Section 159.4 Å² ([M+H]⁺) PubChem[1]

UV-Vis Spectra
λmax typically around 280 nm

in methanol
General flavonoid property
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Experimental Protocols
Detailed experimental protocols for the determination of physicochemical properties are crucial

for reproducibility and validation of research findings. Below are representative methodologies

for key experiments.

Determination of Melting Point (Capillary Method)
Objective: To determine the temperature range over which the solid (-)-Epiafzelechin
transitions to a liquid.

Methodology:

Sample Preparation: A small amount of finely powdered, dry (-)-Epiafzelechin is packed into

a capillary tube to a height of 1-2 mm. The tube is sealed at one end.[10]

Apparatus: A calibrated melting point apparatus is used.

Procedure:

The capillary tube is placed in the heating block of the apparatus.

The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) close to the

expected melting point.[11]

The temperature at which the first drop of liquid appears is recorded as the beginning of

the melting range.

The temperature at which the entire solid has turned into a clear liquid is recorded as the

end of the melting range.[10]

Data Analysis: The melting point is reported as a range of temperatures. For a pure

compound, this range is typically narrow.

Determination of Aqueous Solubility (Shake-Flask
Method)
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Objective: To determine the saturation concentration of (-)-Epiafzelechin in water at a specific

temperature.

Methodology:

Sample Preparation: An excess amount of solid (-)-Epiafzelechin is added to a known

volume of distilled water in a sealed flask.[12]

Equilibration: The flask is agitated in a constant temperature water bath or shaker for an

extended period (e.g., 24-48 hours) to ensure equilibrium is reached.[12]

Sample Processing: The suspension is allowed to stand to allow undissolved solid to settle.

An aliquot of the supernatant is then carefully removed and filtered through a fine-pore filter

(e.g., 0.45 µm) to remove any remaining solid particles.[9]

Quantification: The concentration of (-)-Epiafzelechin in the clear filtrate is determined using

a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC)

with UV detection or UV-Vis spectrophotometry.[3][9]

Data Analysis: The solubility is expressed as mass per unit volume (e.g., mg/L or µg/mL).

Spectroscopic Analysis
Objective: To obtain spectral data for structural elucidation and quantification.

a) UV-Vis Spectroscopy:

Sample Preparation: A dilute solution of (-)-Epiafzelechin is prepared in a suitable solvent

(e.g., methanol or ethanol).

Analysis: The UV-Vis spectrum is recorded over a specific wavelength range (e.g., 200-400

nm) using a spectrophotometer. The solvent is used as a blank.

Data Interpretation: The wavelength of maximum absorbance (λmax) is determined.

Flavonoids typically exhibit two major absorption bands in the UV-Vis region.

b) Nuclear Magnetic Resonance (NMR) Spectroscopy:
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Sample Preparation: A sufficient amount of (-)-Epiafzelechin (typically 5-25 mg for ¹H NMR)

is dissolved in a deuterated solvent (e.g., DMSO-d₆, CD₃OD).[13] The solution is transferred

to an NMR tube.

Analysis: ¹H and ¹³C NMR spectra are acquired on a high-resolution NMR spectrometer.

Data Interpretation: The chemical shifts, coupling constants, and integration of the signals

are analyzed to confirm the molecular structure of (-)-Epiafzelechin.

c) Mass Spectrometry (MS):

Sample Preparation: A dilute solution of (-)-Epiafzelechin is prepared and introduced into

the mass spectrometer, often via direct infusion or coupled with a liquid chromatography

system (LC-MS).[1]

Analysis: Mass spectra are acquired in both positive and negative ionization modes. Tandem

mass spectrometry (MS/MS) can be used to obtain fragmentation patterns.

Data Interpretation: The mass-to-charge ratio (m/z) of the molecular ion and its fragments

are used to confirm the molecular weight and aid in structural elucidation.[3]

Potential Signaling Pathways
While the specific signaling pathways of (-)-Epiafzelechin are still under active investigation, its

structural similarity to the well-studied flavanol, (-)-Epicatechin, suggests potential involvement

in similar cellular mechanisms. The following diagrams illustrate these hypothesized pathways.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

https://www.benchchem.com/product/b191172?utm_src=pdf-body
https://www.cif.iastate.edu/nmr/nmr-tutorials/sample-preparation
https://www.benchchem.com/product/b191172?utm_src=pdf-body
https://www.benchchem.com/product/b191172?utm_src=pdf-body
https://www.protocols.io/view/flavonoid-profiling-by-liquid-chromatography-coupl-5jyl8n988l2w/v1
https://www.protocols.io/view/shake-flask-aqueous-solubility-assay-kinetic-solub-j8nlk8y41l5r/v1
https://www.benchchem.com/product/b191172?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b191172?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sample Preparation

Analytical Techniques

Property Determination

(-)-Epiafzelechin (Solid) Dissolution in Solvent

Melting Point

Direct Measurement

Filtration

NMR Spectroscopy

Structural Elucidation

Mass Spectrometry

Structural Elucidation/
MW Confirmation

HPLCQuantification

UV-Vis Spectroscopy

Quantification/
λmax

Solubility

pKa

Structure

Click to download full resolution via product page

Caption: Experimental workflow for determining physicochemical properties.
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Caption: Hypothesized inhibition of the NF-κB signaling pathway.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 10 Tech Support

https://www.benchchem.com/product/b191172?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b191172?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cellular Stress/
Growth Factors

Receptor

JNK p38

Ras

Raf

MEK1/2

ERK1/2

Transcription Factors
(e.g., AP-1)

Cellular Response
(Inflammation, Proliferation)

(-)-Epiafzelechin

inhibits inhibits inhibits

Click to download full resolution via product page

Caption: Potential modulation of MAPK signaling pathways.
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Conclusion
This technical guide provides a foundational understanding of the physicochemical properties

of (-)-Epiafzelechin. The compiled data and representative experimental protocols offer a

valuable resource for researchers in the fields of natural product chemistry, pharmacology, and

drug development. While the precise molecular mechanisms of (-)-Epiafzelechin are an area

of ongoing research, the hypothesized signaling pathways, based on its structural similarity to

(-)-Epicatechin, provide a rational basis for further investigation into its therapeutic potential. A

comprehensive grasp of these fundamental properties is paramount for the successful

translation of this promising natural compound into future clinical applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [A Technical Guide to the Physicochemical Properties of
(-)-Epiafzelechin]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b191172#physicochemical-properties-of-epiafzelechin]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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